molecular formula C10H18N2Na2O10 B123631 Ethylenediaminetetraacetic acid disodium salt dihydrate CAS No. 6381-92-6

Ethylenediaminetetraacetic acid disodium salt dihydrate

Cat. No.: B123631
CAS No.: 6381-92-6
M. Wt: 372.24 g/mol
InChI Key: OVBJJZOQPCKUOR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Edetate Disodium (preferred);  Edetic Acid (has active moiety);  Aloe vera leaf;  edetate disodium;  glycerin;  urea (component of).

Scientific Research Applications

  • Solubility in Supercritical Carbon Dioxide : EDTA disodium salt dihydrate's solubility in supercritical carbon dioxide was studied, revealing its potential in various applications like extraction and chromatography (Wang & Wu, 2016).

  • Endodontic Applications : In dentistry, particularly endodontics, EDTA reacts with calcium ions in dentine to form soluble calcium chelates (Mohammadi, Shalavi, & Jafarzadeh, 2013).

  • Metal Ion Separation and Detection : EDTA is used as an eluant for separating and detecting metal ions, offering a simpler and more efficient approach compared to traditional methods (Lien, Boerner, & Tarter, 1987).

  • Nanoparticle Synthesis : EDTA disodium salt dihydrate is used in the synthesis of nanoparticles, improving the lubrication properties of certain systems (Ding, Xu, & Guo, 2006).

  • Microanalytical Reagent : Extensive research highlights the importance of EDTA as a reagent in microanalysis due to its chelating properties (Barnard, Broad, & Flaschka, 1959).

  • Amperometric Flow Injection Analysis : EDTA is instrumental in amperometric detection in flow injection analysis, facilitating more efficient analytical processes (Fogg, Fernández-Arciniega Ma, & Alonso, 1985).

  • Activated Carbon Modification : Its use in modifying activated carbon for enhanced nickel removal showcases its potential in environmental applications (Yiran, Zhang, & Liu, 2018).

  • Impregnating Reagent in Chromatography : EDTA is used as an impregnating reagent to resolve various compounds, demonstrating its versatility in chromatographic techniques (Bhushan & Parshad, 1996).

  • Magnetic Resonance Imaging (MRI) Applications : The preparation of Gd-EDTA/SiO2 for MRI, displaying the potential of EDTA in enhancing diagnostic imaging techniques (Kobayashi et al., 2013).

  • Fuel Cell Catalysts : In the preparation of Pt/CNT catalysts, EDTA disodium salt is used as a stabilizing agent, underlining its role in advancing fuel cell technology (Liu et al., 2007).

  • Electrochemical Synthesis : The electrochemical synthesis of Co(II) chelate complexes with EDTA showcases its utility in coordination chemistry (Kostyuk, Dick, & Tereshko, 2007).

  • Forward Osmosis and Membrane Distillation : EDTA-2Na's role in enhancing forward osmosis and its recovery through membrane distillation is significant in water treatment technologies (Nguyen et al., 2017).

  • Interaction with Other Compounds : Studies on the interaction of EDTA with other molecules provide insights into its potential in creating complex multicomponent systems (Song et al., 2011).

  • γ-Alumina Interaction : Research into the interaction of EDTA with γ-alumina enhances understanding of its application in catalysis and material science (Ryczkowski, 1995).

  • Scleroderma Treatment : Although outside the realm of common use, the potential application of disodium EDTA in treating scleroderma was investigated, highlighting its diverse medical applications (Neldner, Winkelmann, & Perry, 1962).

  • Unexpected Outcomes in Dairy Cows : Research on the effects of consecutive infusions of Na2EDTA in dairy cows provides important insights into its safe application in veterinary medicine (Liesegang, Riond, & Wanner, 1999).

  • Antibiotic Synergy : The synergistic effect of EDTA combinations with antibiotics on resistant bacterial strains underlines its potential in combating antibiotic resistance (Weiser, Wimpenny, & Asscher, 1969).

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA, primarily targets divalent metal cations . These include calcium (Ca²⁺) and zinc (Zn²⁺) ions . These ions play crucial roles in various biological processes, including enzyme activation .

Mode of Action

EDTA acts by chelating the divalent cations, forming a stable octahedral complex . This chelation process involves the formation of multiple bonds between the EDTA molecule and the metal ion, effectively sequestering the ion and preventing it from participating in other reactions .

Biochemical Pathways

By chelating divalent cations, EDTA can affect various biochemical pathways. For instance, it can inhibit enzymes that require these metal ions for their activity . This includes metalloproteases, which require zinc for activity, and calcium-dependent cysteine proteases . By inhibiting these enzymes, EDTA can interfere with the normal functioning of these pathways.

Result of Action

The chelation of divalent cations by EDTA results in the inhibition of certain enzymes, leading to changes at the molecular and cellular levels . For example, the inhibition of metalloproteases can impact processes such as protein degradation and signal transduction .

Action Environment

The action, efficacy, and stability of EDTA can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the chelation process. Additionally, factors such as pH and temperature can influence the stability and activity of EDTA .

Safety and Hazards

EDTA disodium salt dihydrate is harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . Personal protective equipment/face protection should be worn, and it should be used only in a well-ventilated area .

Future Directions

EDTA disodium salt dihydrate has many applications in molecular biology and is often used in buffers as a metal ion inhibitor to maintain the stability and integrity of biological samples . It is also used in chelation therapy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethylenediaminetetraacetic acid disodium salt dihydrate involves the reaction of ethylenediamine with chloroacetic acid to form ethylenediamine-N,N'-diacetic acid. This is then reacted with sodium hydroxide to form the disodium salt, which is subsequently reacted with ethylenediamine tetraacetic acid to form the final product.", "Starting Materials": [ "Ethylenediamine", "Chloroacetic acid", "Sodium hydroxide", "Ethylenediamine tetraacetic acid" ], "Reaction": [ "Ethylenediamine is reacted with chloroacetic acid in the presence of a catalyst to form ethylenediamine-N,N'-diacetic acid", "Ethylenediamine-N,N'-diacetic acid is reacted with sodium hydroxide to form the disodium salt", "The disodium salt is then reacted with ethylenediamine tetraacetic acid to form Ethylenediaminetetraacetic acid disodium salt dihydrate" ] }

CAS No.

6381-92-6

Molecular Formula

C10H18N2Na2O10

Molecular Weight

372.24 g/mol

IUPAC Name

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate

InChI

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2

InChI Key

OVBJJZOQPCKUOR-UHFFFAOYSA-L

impurities

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+]

Color/Form

White crystalline powder

density

0.86 at 68 °F (USCG, 1999) - Less dense than water;  will float
Relative density (water = 1): 0.86

flash_point

Flash point is> 100 °C,

melting_point

MP: 242 °C /EDTA disodium dihydrate/

6381-92-6

physical_description

White solid;  [Merck Index] Colorless odorless solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Related CAS

10378-23-1
65501-25-9
13235-36-4
67401-50-7

solubility

SOL IN SOLN OF ALKALI HYDROXIDES
Insoluble in common organic solvents
In water, 1,000 mg/L at 25 °C
9.26e+00 g/L
Solubility in water, g/100ml at 20 °C: 0.05 (very poor)

Synonyms

(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate;  N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate;  Disodium EDTA Dihydrate;  Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate;  Disodium Edetate Dihydrate;  Diso

vapor_pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/

Origin of Product

United States

Synthesis routes and methods

Procedure details

The disodium edetate was dissolved in the water. The cobaltous carbonate was added slowly with stirring. Gradual evolution of bubbles occurred after enough of the metal salt had been added to raise the pH to roughly 5. At that point, the insoluble material began to disappear more rapidly. After all of the bubbling had stopped, the liquid was stirred for approximately 15 minutes, and then the sodium bicarbonate was added slowly, with ample reaction time before further addition. The reaction was complete when a clear pink solution was obtained.
Name
disodium edetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cobaltous carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediaminetetraacetic acid disodium salt dihydrate
Reactant of Route 2
Ethylenediaminetetraacetic acid disodium salt dihydrate
Reactant of Route 3
Reactant of Route 3
Ethylenediaminetetraacetic acid disodium salt dihydrate
Reactant of Route 4
Reactant of Route 4
Ethylenediaminetetraacetic acid disodium salt dihydrate
Reactant of Route 5
Ethylenediaminetetraacetic acid disodium salt dihydrate
Reactant of Route 6
Reactant of Route 6
Ethylenediaminetetraacetic acid disodium salt dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.